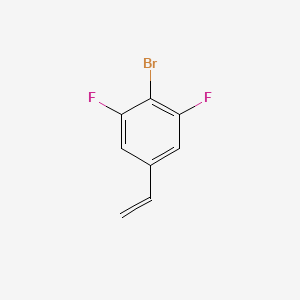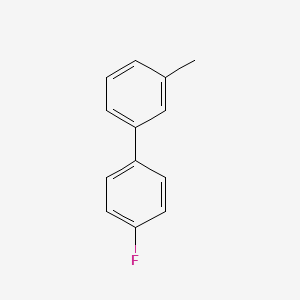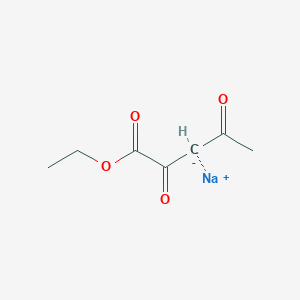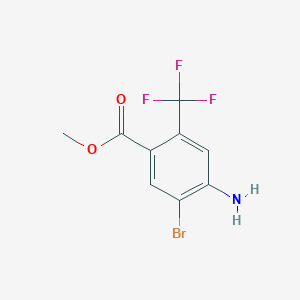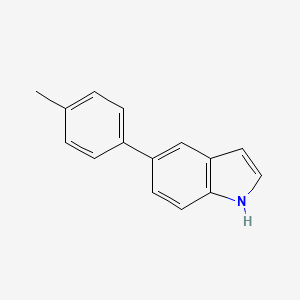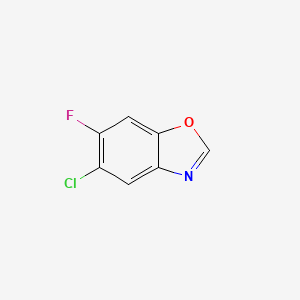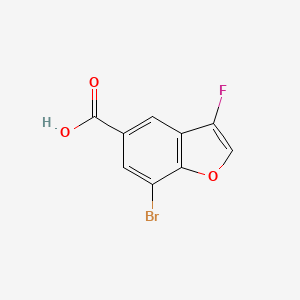![molecular formula C15H10ClF3O3 B15203116 3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate CAS No. 50594-77-9](/img/structure/B15203116.png)
3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a phenoxy group attached to a phenyl acetate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-(trifluoromethyl)phenol and phenyl acetate.
Etherification: The phenol undergoes etherification with phenyl acetate in the presence of a suitable base, such as potassium carbonate, and a phase transfer catalyst, such as tetrabutylammonium bromide, in an organic solvent like toluene.
Reaction Conditions: The reaction is carried out at elevated temperatures, typically between 100-150°C, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to enhance efficiency and safety. The use of phase transfer catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process involves:
Continuous Flow Reactors: These reactors provide better control over reaction parameters, such as temperature and residence time, leading to improved product quality.
Phase Transfer Catalysis: The use of phase transfer catalysts facilitates the transfer of reactants between immiscible phases, increasing the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under mild conditions.
Oxidation: The phenyl acetate moiety can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the chloro group, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Major Products
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dechlorinated products.
Wissenschaftliche Forschungsanwendungen
3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through:
Molecular Targets: Binding to active sites of enzymes or receptors, leading to inhibition or activation of their functions.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid
- 4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol
- 2-Chloro-4-(trifluoromethyl)pyrimidine
Uniqueness
3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl acetate is unique due to its combination of functional groups, which impart distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
50594-77-9 |
|---|---|
Molekularformel |
C15H10ClF3O3 |
Molekulargewicht |
330.68 g/mol |
IUPAC-Name |
[3-[2-chloro-4-(trifluoromethyl)phenoxy]phenyl] acetate |
InChI |
InChI=1S/C15H10ClF3O3/c1-9(20)21-11-3-2-4-12(8-11)22-14-6-5-10(7-13(14)16)15(17,18)19/h2-8H,1H3 |
InChI-Schlüssel |
KNFRYRRZMRETJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



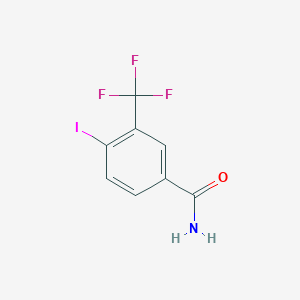
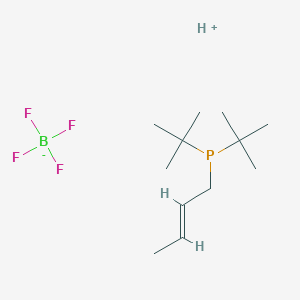
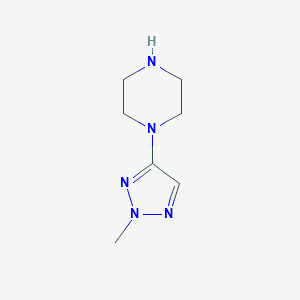

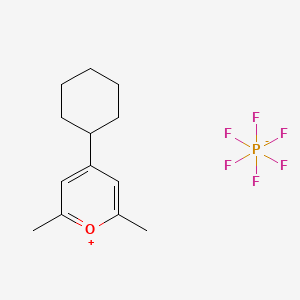
![(4R,5R)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B15203078.png)
